molecular formula C6H12N2 B1590701 1,4-Diazabicyclo[3.2.1]octane CAS No. 5167-08-8

1,4-Diazabicyclo[3.2.1]octane

Cat. No.: B1590701
CAS No.: 5167-08-8
M. Wt: 112.17 g/mol
InChI Key: KYCAEEFYFFBAAP-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.2.1]octane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring system. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various chemical reactions. It is often used in organic synthesis and polymerization processes due to its ability to facilitate a wide range of chemical transformations.

Mechanism of Action

Target of Action

1,4-Diazabicyclo[3.2.1]octane is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of this compound are organic compounds that require a catalyst for their reactions .

Mode of Action

This compound interacts with its targets by acting as a catalyst in various chemical reactions . For example, it has been used as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also promotes the Morita–Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds . For instance, it has been used in the synthesis of natural products via 1,3-dipolar cycloaddition reactions with alkenes . It has also been used in the synthesis of novel tricyclic fused lactone-lactam systems .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired organic compounds . For example, it has been used to produce ethyl 8-methyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carboxylate . It has also been used in the synthesis of novel tricyclic fused lactone-lactam systems .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the specific reaction conditions, such as temperature and the presence of other reactants . For instance, the reaction of this compound with acrylate and acrylic acid derivatives was found to yield a 3,8-diazabicyclo[3.2.1]octane in 51−73% yield .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate, as well as with methyl crotonate, yields this compound in 51-73% yield .

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic activity of K-TS-1 zeolite catalyst. The process involves the reaction of ethylenediamine over the K-TS-1 catalyst in a fixed-bed catalytic reactor . This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acrylates, acrylic acids, and various alkyl halides. Reaction conditions often involve moderate temperatures and the presence of a suitable solvent, such as dichloromethane or dimethyl sulfoxide .

Major Products Formed

The major products formed from reactions involving this compound include various bicyclic and tricyclic compounds, such as 2,5-diazabicyclo[2.2.2]octane and tricyclic lactone-lactam systems .

Scientific Research Applications

1,4-Diazabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-diazabicyclo[3.2.1]octane include:

Uniqueness

This compound is unique due to its specific ring size and the presence of two nitrogen atoms, which confer high nucleophilicity and basicity. This makes it particularly effective as a catalyst and reagent in various chemical reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,4-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCAEEFYFFBAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494984
Record name 1,4-Diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5167-08-8
Record name 1,4-Diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research indicates that 1,4-Diazabicyclo[3.2.1]octane derivatives exhibit potent microfilaricidal activity, particularly against Litomosoides carinii in gerbil models []. Crucially, the structure-activity relationship studies reveal that an axial conformation of the alkyl substituent, mimicking the equatorial N-methyl group of diethylcarbamazine (DEC), is crucial for high activity []. This suggests that mimicking specific structural features of DEC within the this compound scaffold can contribute to enhanced antifilarial activity.

A: Studies have demonstrated that certain this compound derivatives act as cholinergic ligands at nicotinic acetylcholine receptors []. This interaction suggests their potential as modulators of both these receptors and monoamine transporters, opening avenues for investigating their therapeutic potential in conditions related to the central nervous system, smooth muscle contraction, endocrine function, neurodegenerative disorders, inflammation, pain, and substance withdrawal symptoms [].

A: Research highlights the successful synthesis of benzo[b]-1,4-diazabicyclo[3.2.1]octane [, ]. This synthesis is particularly noteworthy as it results in a molecule containing a unique \ddot N–C(sp2) single bond []. Furthermore, investigations into the synthesis of (±)-TAN1251A, a complex molecule containing the this compound moiety, have explored novel palladium-catalyzed [3+2] cycloadditions of sulfinimines to form methylene pyrrolidines []. While facing challenges in achieving the complete synthesis of (±)-TAN1251A, this research underscores the potential of utilizing this compound as a scaffold for developing more complex molecules [].

A: A comprehensive study employed a combination of experimental and theoretical methods to investigate the molecular structure and interatomic interactions of the this compound parent ring system []. This approach involved analyzing its vibrational characteristics, providing valuable insights into its structural features and potential reactivity []. While specific details about the spectroscopic data weren't provided in the abstract, this highlights the use of such techniques for characterizing this bicyclic system.

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